3-(2-Bromophenyl)butanoic acid

Description

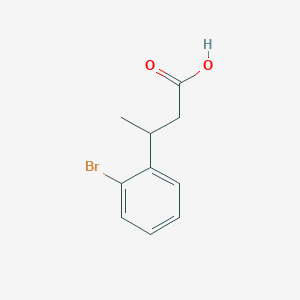

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRPAZFPUTDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Bromophenyl Butanoic Acid

Direct Synthesis Approaches to 3-(2-Bromophenyl)butanoic acid

The direct synthesis of this compound presents unique challenges due to the specific substitution pattern on the aromatic ring. The following sections delve into the classical methods for constructing the butanoic acid backbone, strategies for achieving the required ortho-bromination, and the critical considerations for selectivity in the synthetic design.

Classical Organic Synthesis Routes to Butanoic Acid Skeletons

The construction of the butanoic acid core can be achieved through several established organic reactions. These methods provide the foundational carbon framework to which the 2-bromophenyl moiety can be attached or formed.

One common approach involves the use of malonic ester synthesis . This method offers a versatile route to substituted carboxylic acids. The general scheme involves the deprotonation of diethyl malonate, followed by alkylation with a suitable electrophile. For the synthesis of a 3-phenylbutanoic acid derivative, a key intermediate would be formed through the reaction of the malonate anion with a styrene (B11656) oxide or a related synthon. Subsequent hydrolysis and decarboxylation would then yield the desired butanoic acid structure.

Another powerful technique is the Reformatsky reaction , which involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal. To generate a butanoic acid skeleton, an appropriate aldehyde or ketone would be reacted with an α-bromoester. This would be followed by dehydration and hydrogenation to yield the saturated carboxylic acid derivative.

The Heck reaction provides a modern alternative for carbon-carbon bond formation. This palladium-catalyzed reaction could potentially be employed to couple an acrylic acid derivative with a bromobenzene (B47551) species, although controlling the regioselectivity to achieve the 3-phenyl substitution pattern would be a key challenge.

Finally, Grignard reagents offer a reliable method for creating the butanoic acid chain. For instance, the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable four-carbon electrophile, such as a lactone or a protected hydroxybutanoate, could be envisioned as a viable pathway.

A comparative overview of these classical methods is presented in the table below.

| Reaction | Key Reagents | Advantages | Potential Challenges |

| Malonic Ester Synthesis | Diethyl malonate, base, alkyl halide | Versatile, well-established | Requires multiple steps (alkylation, hydrolysis, decarboxylation) |

| Reformatsky Reaction | α-halo ester, carbonyl compound, zinc | Good for β-hydroxy esters | Requires anhydrous conditions, potential for side reactions |

| Heck Reaction | Alkene, aryl halide, palladium catalyst, base | High functional group tolerance | Regioselectivity can be an issue |

| Grignard Reaction | Organomagnesium halide, electrophile | Strong nucleophile, good yields | Sensitive to acidic protons and moisture |

Strategies for Ortho-Bromination of Phenyl Moieties

Achieving selective bromination at the ortho position of a substituted benzene (B151609) ring is a critical step in the synthesis of this compound. The directing effect of the substituent already present on the ring plays a crucial role in determining the position of the incoming bromine atom.

For substrates that are not already brominated, direct electrophilic aromatic substitution is the most common method for introducing a bromine atom. The regioselectivity of this reaction is governed by the electronic nature of the existing substituent.

Activating Groups: Substituents that are electron-donating, such as hydroxyl (-OH) or amino (-NH2) groups, are strong ortho, para-directors. To achieve ortho-selectivity, the para position may need to be blocked, or specific reaction conditions can be employed to favor ortho-substitution. For example, in the bromination of phenols, using a non-polar solvent and a less reactive bromine source can sometimes increase the proportion of the ortho-isomer. youtube.com

Deactivating Groups: Electron-withdrawing groups, such as nitro (-NO2) or carbonyl (-CHO, -COR) groups, are meta-directors. Therefore, direct bromination of a phenylbutanoic acid derivative would likely lead to meta-substitution, making this an unsuitable approach for the desired ortho-isomer.

Halogens: Halogens themselves are deactivating yet ortho, para-directing. chemistrysteps.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving ortho-functionalization. This technique involves the use of a directing group (DG) that can coordinate to an organolithium reagent (typically n-butyllithium or s-butyllithium), leading to deprotonation of the adjacent ortho-position. The resulting ortho-lithiated species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce the bromine atom with high regioselectivity. Carboxylic acids and their derivatives can serve as effective directing groups in DoM reactions.

Another approach involves the use of specific brominating agents and catalysts that can favor ortho-bromination. For instance, the use of N-bromosuccinimide (NBS) in the presence of a Lewis acid or a protic acid can sometimes lead to enhanced ortho-selectivity, depending on the substrate. nih.govnih.govresearchgate.net

| Method | Key Reagents | Directing Group Effect | Selectivity |

| Electrophilic Aromatic Substitution | Br2, Lewis Acid | Governed by existing substituent | Varies (ortho/para for activators, meta for deactivators) |

| Directed ortho-Metalation (DoM) | Organolithium reagent, directing group, bromine source | Directs lithiation to the ortho position | High ortho-selectivity |

| Specific Brominating Agents | NBS, acid catalyst | Can be influenced by steric and electronic factors | Substrate dependent |

Biocatalytic Approaches to this compound and Analogues

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity and operating under mild reaction conditions. nih.govresearchgate.netrroij.com The application of enzymes for the synthesis of chiral butanoic acid derivatives is a growing field of research.

Enzyme-Mediated Synthesis of Chiral Butanoic Acid Derivatives

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and their esters. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of this compound, leaving the other enantiomer as the unreacted ester.

Alternatively, asymmetric synthesis using enzymes can directly produce a single enantiomer. For instance, ketoreductases can catalyze the stereoselective reduction of a keto-acid precursor to the corresponding chiral hydroxy acid. This hydroxy acid can then be further transformed into the target butanoic acid derivative.

The advantages of biocatalysis include:

High Enantioselectivity: Enzymes can often distinguish between enantiomers with very high precision, leading to products with high enantiomeric excess.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which can prevent the degradation of sensitive molecules.

Environmental Sustainability: The use of enzymes can reduce the need for harsh reagents and organic solvents, making the processes more environmentally friendly.

| Enzyme Class | Reaction Type | Application |

| Lipases/Esterases | Hydrolysis/Esterification | Kinetic resolution of racemic esters/acids |

| Ketoreductases | Reduction of ketones | Asymmetric synthesis of chiral hydroxy acids |

| Dehydrogenases | Oxidation/Reduction | Interconversion of alcohols and ketones |

Application of α-Ketoglutarate-Dependent Aryloxyalkanoic Acid Dioxygenases (AADs) in Related Systems for Oxyfunctionalization

α-Ketoglutarate-dependent aryloxyalkanoic acid dioxygenases (AADs) are a class of non-heme iron enzymes that catalyze the oxidative cleavage of the ether bond in aryloxyalkanoic acids. researchgate.netnih.govosti.govresearchgate.net These enzymes are involved in the bacterial degradation of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netnih.gov

The catalytic cycle of AADs involves the activation of molecular oxygen and the subsequent hydroxylation of the substrate. While the primary known function of AADs is ether cleavage, their ability to perform oxyfunctionalization reactions on aromatic rings makes them interesting candidates for potential applications in the synthesis of hydroxylated aromatic compounds.

Although there are no specific reports on the use of AADs for the direct synthesis or modification of this compound, the principles of their reactivity could be applied to related systems. For example, an AAD enzyme could potentially be engineered to hydroxylate a phenylbutanoic acid derivative at a specific position on the aromatic ring. This would introduce a hydroxyl group that could then be used as a handle for further functionalization, including the introduction of a bromine atom.

The study of AADs and other dioxygenases continues to be an active area of research, and the development of novel biocatalysts with tailored substrate specificities and reactivities holds promise for the future of chemical synthesis.

Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Selectivity

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic production of chiral carboxylic acids, including derivatives of 3-phenylbutanoic acid, can be optimized by carefully controlling various reaction parameters to enhance both yield and enantioselectivity. While specific studies on the biocatalytic synthesis of this compound are not extensively documented, the principles of optimizing such biotransformations can be extrapolated from research on analogous compounds. researchgate.netrsc.orgmdpi.com

Key parameters that are typically optimized in biocatalytic processes include the choice of biocatalyst (e.g., whole cells or isolated enzymes), pH, temperature, substrate concentration, and the use of co-solvents. For instance, in the production of substituted catechols and other organic acids, researchers have demonstrated that slight variations in these conditions can lead to significant improvements in product yield and purity. redalyc.org

The optimization process often employs statistical methods such as Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables. mdpi.com This approach allows for the identification of optimal conditions by modeling the relationship between the input parameters and the output (yield or selectivity).

Below is an interactive data table illustrating a hypothetical optimization of reaction conditions for the biocatalytic synthesis of this compound, based on principles observed in similar biotransformations.

| Run Order | Enzyme Variant | Temperature (°C) | pH | Substrate Conc. (mM) | Co-solvent (%) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Lipase A | 30 | 7.0 | 50 | 5 | 65 | 92 |

| 2 | Esterase B | 35 | 7.5 | 75 | 10 | 78 | 95 |

| 3 | Lipase A | 40 | 8.0 | 100 | 15 | 85 | 98 |

| 4 | Esterase B | 30 | 8.0 | 50 | 10 | 72 | 93 |

| 5 | Lipase A | 35 | 7.5 | 75 | 5 | 88 | 99 |

| 6 | Esterase B | 40 | 7.0 | 100 | 15 | 75 | 90 |

| 7 | Lipase A | 35 | 8.0 | 50 | 15 | 82 | 97 |

| 8 | Esterase B | 30 | 7.0 | 100 | 5 | 68 | 88 |

This table presents hypothetical data for illustrative purposes, based on typical optimization studies in biocatalysis.

Novel Retrosynthetic Analyses for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For a molecule like this compound, several innovative retrosynthetic disconnections can be envisioned, moving beyond traditional approaches.

A convergent approach to the synthesis of this compound can be designed using fragment coupling strategies. This involves the synthesis of key fragments of the molecule separately, which are then joined together in a later step. One such strategy could involve a three-component coupling reaction, a powerful method for rapidly building molecular complexity. rawdatalibrary.netnih.govresearchgate.net

In a hypothetical three-component coupling, an aryne intermediate, generated from a suitable precursor like 2-bromo-1-iodobenzene, could react with a nucleophile and an electrophile in a single pot to construct the carbon skeleton of the target molecule. This advanced strategy can significantly shorten the synthetic sequence compared to linear approaches.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. unibo.it A retrosynthetic analysis of this compound readily suggests a disconnection that leads to precursors suitable for such a reaction. The most logical C-C bond to form via cross-coupling is the one between the phenyl ring and the butanoic acid chain.

This leads to two primary retrosynthetic approaches:

Suzuki-Miyaura Coupling: This approach would involve the coupling of a (2-bromophenyl)boronic acid with a suitable butenoate derivative, followed by reduction. The synthesis of the related (S)-3-(4-bromophenyl)butanoic acid has been achieved using a similar rhodium-catalyzed conjugate addition of a boronic acid, highlighting the feasibility of this type of disconnection. orgsyn.orgresearchgate.netorgsyn.org

α-Arylation of a Carboxylic Acid Derivative: A more direct approach would be the palladium-catalyzed α-arylation of a protected butanoic acid derivative with a 1,2-dihalobenzene. nih.gov This strategy would form the key C-C bond directly at the α-position to the carboxyl group.

The table below outlines these two retrosynthetic strategies and their corresponding precursors.

| Retrosynthetic Strategy | Key Disconnection | Precursor 1 | Precursor 2 |

| Suzuki-Miyaura Coupling | C(aryl)-C(alkyl) | 2-Bromophenylboronic acid | Crotonic acid ethyl ester |

| α-Arylation | C(aryl)-C(α) | 1,2-Dibromobenzene | Butyric acid derivative |

This table presents plausible retrosynthetic strategies and precursors for the synthesis of this compound.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 3 2 Bromophenyl Butanoic Acid

Mechanistic Pathways of Key Synthetic Steps

The construction of 3-(2-bromophenyl)butanoic acid involves the strategic formation of carbon-bromine and carbon-carbon bonds, along with the installation of the carboxylic acid functional group. The mechanisms of these key steps, specifically electrophilic aromatic substitution for bromination and the formation of the carboxylic acid, are foundational to its synthesis.

The introduction of a bromine atom onto the phenyl ring of a precursor, such as 3-phenylbutanoic acid, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. umn.edubyjus.com This class of reactions is characteristic of aromatic compounds, allowing for the replacement of a hydrogen atom with an electrophile while preserving the stabilizing aromaticity of the ring. byjus.com

The reaction requires a catalyst, typically a Lewis acid like iron(III) bromide (FeBr3), to increase the electrophilicity of bromine. byjus.comacs.org The mechanism unfolds in three principal steps:

Generation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond in molecular bromine (Br2), creating a highly reactive bromonium ion (Br+) source. byjus.comacs.org

Formation of the Arenium Ion: The electron-rich π-system of the benzene (B151609) ring attacks the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edu The positive charge is delocalized across the ortho and para positions relative to the point of attack. byjus.com

Restoration of Aromaticity: A weak base, such as the FeBr4- complex formed in the first step, abstracts a proton from the sp3-hybridized carbon of the arenium ion. This regenerates the stable aromatic ring, now substituted with the bromine atom, and restores the catalyst. byjus.commsu.edu

Table 1: Key Stages in the Electrophilic Aromatic Bromination of a Benzene Ring

| Stage | Description | Key Intermediates/Species |

| 1. Electrophile Generation | A Lewis acid catalyst (e.g., FeBr3) interacts with molecular bromine (Br2) to generate a more potent electrophile. | Br2-FeBr3 complex, Bromonium ion (Br+) |

| 2. Nucleophilic Attack | The π-electrons of the aromatic ring attack the electrophilic bromine, breaking the aromaticity. | Arenium ion (sigma complex) |

| 3. Deprotonation | A proton is removed from the carbon atom bonded to the new substituent, restoring the aromatic system. | [FeBr4]-, H+ |

A common synthetic strategy for introducing a carboxylic acid functional group is through the hydrolysis of a nitrile (R-C≡N). This transformation can be catalyzed by either acid or base, with both pathways proceeding through an amide intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule, acting as a nucleophile, then attacks this carbon. chemistryworld.com Following a proton transfer, a tautomer of an amide, known as an imidic acid, is formed. chemistryworld.com This intermediate quickly tautomerizes to the more stable amide. The reaction continues with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic. A second nucleophilic attack by water, followed by proton transfers, leads to the cleavage of the C-N bond, releasing an ammonium (B1175870) ion and forming the carboxylic acid. chemistryworld.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion (OH-) acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon. chemistryworld.com The resulting intermediate is protonated by water to form the imidic acid. Tautomerization then yields the amide intermediate. The amide is subsequently hydrolyzed under basic conditions. This involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion (-NH2), a strong base, is facilitated by protonation, ultimately yielding a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. chemistryworld.com

Table 2: Comparison of Acid- and Base-Catalyzed Nitrile Hydrolysis

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| Initial Step | Protonation of the nitrile nitrogen | Nucleophilic attack by OH- on the nitrile carbon |

| Nucleophile | Water (a weak nucleophile) | Hydroxide ion (a strong nucleophile) |

| Intermediate | Amide is formed and subsequently hydrolyzed | Amide is formed and subsequently hydrolyzed |

| Final Product (before workup) | Carboxylic acid and ammonium ion | Carboxylate salt and ammonia |

| Final Step | None | Acidification to protonate the carboxylate |

Mechanism of Biocatalytic Oxyfunctionalization in Related Systems

While specific biocatalytic transformations of this compound are not widely documented, the mechanisms employed by enzymes that act on structurally related aromatic compounds provide significant insight. Rieske non-heme iron dioxygenases are a prominent class of enzymes that catalyze the hydroxylation of aromatic rings, a key step in the biodegradation of many aromatic compounds. umn.edu

Rieske oxygenases possess a catalytic subunit that houses the mononuclear non-heme iron center. nih.gov This active site is typically characterized by a highly conserved 2-His-1-carboxylate facial triad, where two histidine residues and one carboxylate residue (from aspartate or glutamate) coordinate the ferrous iron (FeII) atom. researchgate.net

The substrate binds in a hydrophobic pocket near this iron center but does not coordinate directly to it. researchgate.net The precise positioning of the substrate within this pocket is critical for determining the regioselectivity and stereospecificity of the hydroxylation reaction. nih.gov This positioning is governed by a network of non-covalent interactions between the substrate and various amino acid residues lining the active site cavity. nih.gov In some Rieske oxygenases, a flexible loop region near the active site has been shown to play a role in substrate positioning and, consequently, in influencing the catalytic outcome. nih.gov Furthermore, computational studies have highlighted the importance of substrate entrance tunnels, which can act as a "keyhole" that selects for substrates of a particular size and shape, providing an additional layer of specificity before the substrate even reaches the active site. nih.govnih.gov

The catalytic cycle of Rieske dioxygenases involves a coordinated series of electron transfers and the activation of molecular oxygen (O2) to perform the hydroxylation. umn.edu

The generalized mechanism is as follows:

Substrate Binding: The aromatic substrate binds in the active site pocket near the FeII center.

Electron Transfer: The enzyme's reductase component transfers an electron, typically from NAD(P)H, to the Rieske [2Fe-2S] cluster. This electron is then transferred to the mononuclear FeII center, reducing it. However, more detailed studies suggest that the electron transfer from the Rieske cluster to the active-site iron occurs after O2 binding. umn.edu

Oxygen Binding: With the substrate in place, molecular oxygen (O2) binds to the ferrous iron at the active site.

Oxygen Activation: A second electron is transferred from the Rieske cluster to the Fe-O2 complex. This reduces the bound dioxygen, leading to the formation of a highly reactive FeIII-peroxo or a putative high-valent iron-oxo species, such as HO-FeV=O. umn.edu This step involves the cleavage of the O-O bond.

Substrate Hydroxylation: The activated oxygen species attacks the aromatic ring of the substrate, typically forming a cis-dihydrodiol product. This step incorporates both atoms of the O2 molecule into the substrate.

Product Release: The hydroxylated product dissociates from the active site, returning the enzyme to its initial state, ready for another catalytic cycle.

This cycle effectively couples the reduction of O2 with the specific hydroxylation of an aromatic substrate, a transformation that is challenging to achieve with high selectivity using traditional chemical methods.

Computational Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become an indispensable tool for elucidating the complex reaction mechanisms relevant to this compound.

DFT calculations have been extensively applied to study electrophilic aromatic substitution reactions. Recent computational studies on the bromination of benzene and its derivatives have challenged the classic textbook mechanism. chemistryworld.comugent.be These studies suggest that the reaction may favor an addition-elimination pathway over a direct substitution, and they question the existence of the charged Wheland intermediate, proposing instead that the intermediates are not charged. ugent.beresearchgate.net Such computational insights provide a more nuanced understanding of the reaction's energy landscape and the nature of its transition states.

The mechanism of nitrile hydrolysis has also been investigated using DFT. These studies help to determine the rate-limiting steps and the energetic profiles of different potential pathways. For instance, in a copper-catalyzed tandem hydrolysis/N-arylation reaction, DFT calculations identified the hydrolysis of the nitrile group as the rate-limiting step, with a higher activation energy than the subsequent C-N coupling steps. researchgate.netrsc.org Similar methods can be used to compare the energetics of acid- versus base-catalyzed pathways under various conditions. acs.orgrsc.org

For biocatalytic systems, QM/MM simulations are particularly powerful. In this approach, the enzyme's active site and the substrate are treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This allows for the study of enzymatic reactions within their complex protein environment. rsc.orgresearchgate.net QM/MM studies on dioxygenases have provided detailed pictures of the catalytic cycle, identifying key intermediates like substrate radical–FeII–superoxide species and clarifying the role of specific amino acid residues in modulating the electronic structure of the iron-oxygen complexes. acs.orgrsc.org These simulations have been crucial in understanding how the enzyme controls dioxygen activation and directs the highly specific oxidation of its substrate. acs.org

Stereochemical Considerations and Chiral Synthesis of 3 2 Bromophenyl Butanoic Acid

Enantioselective Synthesis Strategies

The direct synthesis of a single enantiomer of 3-(2-bromophenyl)butanoic acid requires the use of chiral catalysts or reagents to induce asymmetry in the formation of the stereocenter.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. While specific examples for the synthesis of this compound are not extensively documented, analogous transformations for structurally related compounds, such as 3-(4-bromophenyl)butanoic acid, provide a strong precedent for applicable methodologies.

One of the most effective methods for generating the chiral center in 3-arylbutanoic acids is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.orgorgsyn.org In a well-documented procedure for the synthesis of (S)-3-(4-bromophenyl)butanoic acid, (4-bromophenyl)boronic acid is added to ethyl crotonate in the presence of a chiral rhodium-BINAP catalyst. orgsyn.org This reaction proceeds with high enantioselectivity, affording the corresponding chiral ester, which can then be hydrolyzed to the desired carboxylic acid. The choice of the enantiomer of the BINAP ligand dictates the stereochemical outcome of the reaction.

| Catalyst System | Substrates | Product | Enantiomeric Excess (ee) |

| Rh(acac)(CO)₂ / (S)-BINAP | 4-Bromophenylboronic acid, Crotonaldehyde | (R)-3-(4-Bromophenyl)butanal | 95% |

| [Rh(cod)₂]BF₄ / (R)-BINAP | 4-Bromophenylboronic acid, Ethyl crotonate | (S)-Ethyl 3-(4-bromophenyl)butanoate | 88% |

Table 1: Examples of Rhodium-Catalyzed Asymmetric Conjugate Additions for the Synthesis of 3-Arylbutanoic Acid Precursors

Another prominent strategy is the asymmetric hydrogenation of a suitable unsaturated precursor, such as 3-(2-bromophenyl)but-2-enoic acid. wikipedia.orgnih.gov Chiral transition metal complexes, often employing rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can effectively catalyze the enantioselective reduction of the carbon-carbon double bond to establish the stereocenter with high fidelity.

Chiral Auxiliaries and Reagents in Synthesis

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the attachment of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a carboxylic acid precursor. nih.govsigmaaldrich.com For instance, crotonic acid could be coupled with a chiral oxazolidinone to form a chiral imide. The subsequent conjugate addition of a 2-bromophenyl organometallic reagent to this imide would proceed with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would furnish the desired enantiomer of this compound.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | Conjugate Addition | >95:5 |

| Pseudoephedrine | Alkylation | >90:10 |

| Camphorsultam | Diels-Alder | >98:2 |

Table 2: Common Chiral Auxiliaries and Their Typical Diastereoselectivities in Asymmetric Synthesis

Diastereoselective Approaches

Diastereoselective strategies involve the creation of a new stereocenter under the influence of an existing one. In the context of synthesizing this compound, this can be achieved by employing a chiral substrate that already possesses a stereocenter.

A notable example of a diastereoselective approach is the palladium-catalyzed conjugate addition of an arylboronic acid to a chiral α,β-unsaturated imide. This method has been successfully applied to the synthesis of various 3-arylbutanoic acid derivatives. The reaction of 2-bromophenylboronic acid with a crotonyl imide derived from a chiral auxiliary, such as a valine-derived oxazolidinone, would be expected to proceed with high diastereoselectivity. Subsequent hydrolysis of the resulting imide would yield the enantiomerically enriched this compound.

Another diastereoselective route is the reduction of a chiral 3-(2-bromophenyl)-3-oxobutanoate ester. The starting β-ketoester can be synthesized from 2-bromoacetophenone. The diastereoselective reduction of the ketone can be achieved using a chiral reducing agent or by substrate-controlled reduction where a chiral auxiliary is attached to the ester.

Stereochemical Stability and Chirality Maintenance

The stereochemical integrity of the chiral center in this compound is crucial, especially during subsequent chemical transformations or under certain storage conditions. The primary concern is the potential for racemization, which would lead to a loss of enantiomeric purity.

The stereocenter in this compound is at the C3 position, which is a benzylic position. Protons at benzylic positions are generally more acidic than those of simple alkanes due to the resonance stabilization of the corresponding carbanion by the aromatic ring. Under basic conditions, deprotonation at the C3 position can lead to the formation of a planar enolate intermediate, which upon reprotonation can result in racemization. The presence of the ortho-bromo substituent may have a modest electronic effect on the acidity of this proton.

To maintain chirality, it is essential to avoid harsh basic conditions, especially at elevated temperatures. When performing reactions on the carboxylic acid moiety, such as esterification or amidation, it is advisable to use mild, non-basic coupling agents (e.g., carbodiimides) to prevent epimerization of the adjacent stereocenter. Derivatization of the carboxylic acid can sometimes be performed without affecting the stereocenter, provided the conditions are carefully controlled. nih.gov

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical step in any chiral synthesis to quantify the success of the asymmetric induction. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods for separating and quantifying enantiomers. mdpi.comchiralpedia.comsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govnims.go.jpnih.govsemanticscholar.orgbohrium.com A chiral solvating agent, such as a lanthanide shift reagent or a chiral alcohol, forms transient diastereomeric complexes with the enantiomers of this compound in solution. These diastereomeric complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals, allowing for the integration and quantification of each enantiomer. Alternatively, the carboxylic acid can be derivatized with a chiral reagent (CDA), such as a chiral amine or alcohol, to form a stable mixture of diastereomers. The diastereomers will have distinct NMR spectra, and the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original acid, can be determined by integrating characteristic signals.

| Analytical Method | Principle of Enantiodiscrimination | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution, widely applicable |

| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes with different NMR spectra | Rapid analysis, no derivatization required |

| NMR with Chiral Derivatizing Agent | Conversion to stable diastereomers with distinct NMR spectra | Can provide absolute configuration information |

Table 3: Comparison of Analytical Methods for Enantiomeric Excess Determination

Derivatization and Synthetic Transformations of 3 2 Bromophenyl Butanoic Acid

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-(2-Bromophenyl)butanoic acid is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. researchgate.netresearchgate.net This is a reversible condensation reaction where water is eliminated. researchgate.netorganic-chemistry.org The general reaction involves heating the carboxylic acid and an excess of the desired alcohol with the catalyst to drive the equilibrium toward the ester product. researchgate.net For example, reacting this compound with ethanol (B145695) under acidic conditions yields ethyl 3-(2-bromophenyl)butanoate.

Amidation: Amide bond formation is one of the most frequently used reactions in pharmaceutical chemistry. masterorganicchemistry.com Direct conversion of carboxylic acids to amides can be achieved using various coupling reagents that activate the carboxyl group. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for this purpose. nih.gov Another modern approach involves the use of tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, which facilitates direct amidation between a carboxylic acid and an amine, often under mild conditions and with simple purification procedures. masterorganicchemistry.comorganic-chemistry.org This method is compatible with a broad range of amines, including primary and secondary amines. organic-chemistry.org Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the corresponding amide.

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), Heat | Methyl 3-(2-bromophenyl)butanoate |

| Esterification | n-Butanol | Ph₃PBr₂/DMAP | n-Butyl 3-(2-bromophenyl)butanoate |

| Amidation | Ammonia | B(OCH₂CF₃)₃, MeCN, Heat | 3-(2-Bromophenyl)butanamide |

| Amidation | Diethylamine | 1. SOCl₂ 2. Diethylamine, Base | N,N-Diethyl-3-(2-bromophenyl)butanamide |

Modification of the Bromine Moiety

The bromine atom on the phenyl ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these transformations due to their favorable reactivity compared to aryl chlorides. organic-chemistry.orgdatapdf.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. core.ac.ukmolport.com This reaction employs a palladium catalyst and a base to couple the sp²-hybridized carbon of the aryl bromide with the sp², sp³, or sp-hybridized carbon of the organoboron reagent. molport.com The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. core.ac.ukmolport.com Applying this to this compound allows for the synthesis of a wide array of biaryl and aryl-alkenyl derivatives, which are important structures in many pharmaceutical compounds. mdpi.com

| Boronic Acid Reagent | Catalyst System (Example) | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(Biphenyl-2-yl)butanoic acid |

| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 3-(2-Vinylphenyl)butanoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 3-(4'-Methoxybiphenyl-2-yl)butanoic acid |

| Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-(Thiophen-2-yl)phenyl)butanoic acid |

Heck Reaction: The Heck reaction (also known as the Mizoroki-Heck reaction) facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides. researchgate.net The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the final product. wikipedia.org For this compound, this reaction can be used to introduce various substituted vinyl groups at the 2-position of the phenyl ring.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. datapdf.com It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction provides a direct and reliable method for the synthesis of substituted alkynes. The aryl bromide of this compound can be coupled with a variety of terminal alkynes to produce 2-alkynylphenyl derivatives, which are valuable intermediates for further synthetic transformations.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |

|---|---|---|---|

| Heck | Styrene (B11656) | Pd(OAc)₂, PPh₃, Et₃N | 3-(2-Styrylphenyl)butanoic acid |

| Heck | Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Ethyl 3-(2-(3-oxobut-1-en-1-yl)phenyl)propanoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-(Phenylethynyl)phenyl)butanoic acid |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Piperidine | 3-(2-((Trimethylsilyl)ethynyl)phenyl)butanoic acid |

Reduction and Oxidation Reactions

Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically used for this transformation. The reaction converts the butanoic acid moiety into a butan-1-ol, yielding 3-(2-bromophenyl)butan-1-ol. This alcohol can then serve as a substrate for further reactions, such as oxidation to an aldehyde or conversion to an alkyl halide.

Oxidation: The oxidation of this compound can target either the aliphatic side chain or the aromatic ring, depending on the reagents and conditions used. While specific studies on this molecule are limited, general principles of organic chemistry suggest potential pathways. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under harsh conditions could potentially cleave the butanoic acid chain or oxidize the aromatic ring. More controlled oxidation of similar 4-oxo-4-phenylbutanoic acids using reagents like imidazolium (B1220033) fluorochromate has been studied, suggesting that the aliphatic chain is susceptible to oxidation.

Cyclization Reactions Leading to Fused Ring Systems

The structure of this compound is well-suited for intramolecular cyclization to form fused polycyclic systems. A prominent example is the intramolecular Friedel-Crafts acylation to synthesize tetralone derivatives. This reaction involves the cyclization of an aryl-substituted butanoic acid to form a six-membered ring fused to the aromatic core.

The reaction can be carried out by treating the carboxylic acid directly with a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA) at elevated temperatures. wikipedia.org These reagents act as both the catalyst and solvent. Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by treatment with a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org

In the case of this compound, the electrophilic acylation will occur on the phenyl ring. The bromine atom is a deactivating but ortho-, para-directing group, while the alkyl side chain is an activating, ortho-, para-directing group. The cyclization must occur at one of the two ortho positions relative to the butanoic acid substituent. The reaction is expected to proceed at the less sterically hindered C3 position of the phenyl ring, leading to the formation of 8-bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one. This reaction provides a direct route to functionalized tetralone skeletons, which are important structural motifs in many natural products and synthetic compounds.

Computational and Theoretical Studies on 3 2 Bromophenyl Butanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. These in silico methods provide insights that are complementary to experimental data, offering a molecular-level understanding of chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied approach for geometry optimization and the calculation of various molecular properties. For a molecule like 3-(2-Bromophenyl)butanoic acid, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its most stable geometric configuration.

The process begins with an initial proposed structure, which is then computationally optimized to find the lowest energy conformation. This optimization provides key geometric parameters. Based on studies of analogous compounds like 3-furan-2-yl-4-phenyl-butyric acid, a DFT analysis of this compound would yield precise data on bond lengths and angles.

Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. This table presents hypothetical yet realistic bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | 1.905 Å |

| Bond Length | C=O (carboxyl) | 1.210 Å |

| Bond Length | C-O (carboxyl) | 1.355 Å |

| Bond Length | O-H (carboxyl) | 0.970 Å |

| Bond Length | C-C (aromatic avg.) | 1.395 Å |

| Bond Angle | C-C-Br | 120.5° |

| Bond Angle | O=C-O (carboxyl) | 124.0° |

| Bond Angle | C-O-H (carboxyl) | 106.5° |

| Dihedral Angle | C-C-C-C (butanoic chain) | ~175° (anti-periplanar) |

These parameters are crucial for understanding the steric and electronic effects of the 2-bromo substituent on the phenyl ring and the butanoic acid side chain.

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that play a key role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the carboxylic acid group, which can act as an electron acceptor. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Table 2: Predicted Frontier Molecular Orbital Energies of this compound. This table illustrates the kind of data that would be generated from a molecular orbital analysis.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

These values help in understanding the charge transfer characteristics within the molecule.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a variety of conformations are possible. Computational methods are employed to identify the most stable conformations, known as energy minima. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step to generate a potential energy surface.

The analysis would reveal the global minimum (the most stable conformer) and any local minima (other stable conformers). The relative energies of these conformers determine their population at a given temperature. Key dihedral angles, such as those involving the phenyl ring and the carboxylic acid group, would be identified for the most stable structures.

Interactive Table 3: Predicted Relative Energies of Stable Conformers of this compound. This table provides a hypothetical outcome of a conformational analysis.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 (Local Minimum) | 65.2° | 1.85 |

| 3 (Local Minimum) | -68.9° | 2.10 |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in chemistry uses computational approaches to forecast the reactivity and selectivity of molecules in chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are often employed for this purpose. mdpi.com For this compound, such models could predict its behavior in various reactions, such as esterification of the carboxylic acid or nucleophilic substitution on the aromatic ring.

These models are built using a set of known molecules and their experimentally determined reactivities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are used as input features. For this compound, relevant descriptors would include electronic parameters (like HOMO-LUMO energies and partial atomic charges), steric parameters, and topological indices. The model would then be able to predict the reactivity of this compound based on its calculated descriptors.

Interactive Table 4: Key Molecular Descriptors for Reactivity Modeling of this compound. This table lists some of the descriptors that would be used in a predictive model.

| Descriptor Type | Descriptor Name | Predicted Value |

| Electronic | Dipole Moment | 2.15 D |

| Electronic | Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Steric | Molecular Volume | 185.5 ų |

| Topological | Wiener Index | 854 |

Molecular Dynamics Simulations for Biocatalytic Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. In the context of biocatalysis, MD simulations can provide detailed insights into the interaction between a substrate, like this compound, and an enzyme. researchgate.net For instance, the enzymatic resolution of racemic 3-phenylbutanoic acids has been studied using lipases, and MD simulations could be employed to understand the molecular basis of this stereoselectivity. frontiersin.org

An MD simulation would typically involve placing the this compound molecule in the active site of an enzyme (e.g., a lipase) and simulating their dynamic behavior in a solvent environment. The simulation would track the trajectories of all atoms, allowing for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme's active site residues. This can help to explain why an enzyme might preferentially bind to one enantiomer of a chiral substrate over the other.

Interactive Table 5: Predicted Interaction Parameters from a Molecular Dynamics Simulation of this compound with a Lipase (B570770). This table provides a hypothetical summary of the types of results obtained from an MD simulation.

| Parameter | (R)-enantiomer | (S)-enantiomer |

| Average distance to catalytic Serine (Å) | 3.5 | 5.8 |

| Number of Hydrogen Bonds with active site | 3 | 1 |

| Binding Free Energy (kcal/mol) | -7.2 | -4.5 |

These results would suggest that the (R)-enantiomer fits better into the active site and is more likely to undergo the enzymatic reaction, providing a rationale for the observed stereoselectivity of the biocatalyst.

Synthetic Applications of 3 2 Bromophenyl Butanoic Acid and Its Derivatives

Precursor in the Synthesis of α- and β-Hydroxy Acids

General methodologies for the synthesis of α-hydroxy acids often involve the hydrolysis of α-halo acids, the addition of hydrogen cyanide to ketones or aldehydes followed by hydrolysis of the cyanohydrin intermediate, or the oxidation of corresponding aldehydes. Similarly, β-hydroxy acids can be synthesized through methods such as the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, or through various aldol (B89426) condensation reactions.

However, specific studies detailing the use of 3-(2-Bromophenyl)butanoic acid as a direct precursor for either α- or β-hydroxy acids are not readily found in the current body of scientific literature.

Exploration of Broad Scope and Efficiency in Hydroxy Acid Synthesis

Without specific examples of this compound being used in hydroxy acid synthesis, an exploration of its scope and efficiency in this context cannot be provided.

High Selectivity in Hydroxy Acid Production

Details regarding the selectivity (chemo-, regio-, diastereo-, and enantio-selectivity) of reactions involving this compound to produce hydroxy acids are not available in published research.

Building Block in Complex Organic Synthesis

The potential of this compound as a building block in complex organic synthesis is plausible due to its functional groups: a carboxylic acid and a bromo-aromatic moiety. These groups could, in principle, be manipulated through various organic reactions to construct more complex molecules.

Synthesis of Advanced Pharmaceutical Intermediates

While substituted butanoic acid and bromophenyl moieties are present in various pharmaceutically active compounds, there is no specific information available that documents the use of this compound as a key intermediate in the synthesis of advanced pharmaceuticals.

Precursors for Specialized Agrochemicals

Similarly, the application of this compound as a precursor for specialized agrochemicals is not documented in accessible scientific reports or databases.

Potential Applications in Material Science

The aromatic ring and carboxylic acid group of this compound suggest that it could potentially be explored as a monomer for polymerization or as a component in the synthesis of novel materials. However, there is currently no available research to support any specific applications in material science.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes for 3-(2-Bromophenyl)butanoic acid

The chemical industry's shift towards sustainability is driving research into environmentally benign synthetic processes. For this compound, this involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key areas of development include the application of flow chemistry and the design of novel sustainable catalysts.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward automation and scale-up. While specific flow synthesis routes for this compound are not yet widely reported, the principles of flow chemistry can be applied to its known synthetic pathways. For instance, reactions involving hazardous reagents or unstable intermediates can be performed more safely in the controlled environment of a microreactor. A potential application could be in the continuous Grignard addition or lithiation reactions, which are often used to form carbon-carbon bonds in related syntheses but require strict temperature control, something readily achievable in flow systems. thieme-connect.deresearchgate.net

A hypothetical comparison between a traditional batch synthesis and a potential flow chemistry approach for a key synthetic step is outlined below.

| Parameter | Traditional Batch Process | Potential Flow Chemistry Process |

| Reaction Time | Hours | Minutes thieme-connect.de |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid |

| Safety | Risk of thermal runaway with exothermic reactions | Minimized risk due to small reaction volume |

| Scalability | Complex, requires larger vessels | "Scaling-out" by parallelization or longer run time |

| Product Purity | May require extensive purification | Often higher due to better control over side reactions |

This transition to continuous manufacturing could lead to a more cost-effective and environmentally friendly production of this compound.

The development of green and sustainable catalysts is central to modern organic synthesis. mdpi.com Future research will likely focus on replacing stoichiometric reagents and traditional heavy metal catalysts with more sustainable alternatives for the synthesis of this compound. Areas of interest include:

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily recovered and reused, thereby minimizing waste and product contamination. For instance, ZrO2 nanoparticles have been shown to be effective and recyclable in related multicomponent reactions. mdpi.com

Organocatalysis: Utilizing small organic molecules as catalysts to avoid the use of toxic and expensive metals. L-cysteine, for example, has been used as a natural catalyst in aqueous media for related syntheses. mdpi.com

Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com

The adoption of such catalytic systems would align the synthesis of this compound with the principles of green chemistry. mdpi.commdpi.com

Integration with Machine Learning for Synthetic Route Prediction

For this compound, ML algorithms can be employed to:

Predict Novel Routes: Identify non-intuitive connections and reactions, potentially leading to shorter and more cost-effective syntheses.

Optimize Reaction Conditions: Predict the optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts.

Assess Greenness: Integrate green chemistry metrics into the route-finding process to prioritize sustainability. chemrxiv.org

Exploration of Novel Biocatalytic Systems for Derivatization

Biocatalysis offers unparalleled selectivity, making it an attractive tool for the synthesis and derivatization of chiral molecules like this compound. Enzymes such as transaminases, ketoreductases, and lipases can be used to introduce or modify functional groups with high enantiomeric purity. google.com

Future research could focus on:

Enzyme Engineering: Modifying existing enzymes or discovering new ones to catalyze specific desired transformations on the this compound scaffold.

Cascade Reactions: Designing multi-enzyme systems where the product of one reaction becomes the substrate for the next, allowing for complex derivatizations in a single pot.

Whole-Cell Biotransformations: Using engineered microorganisms to produce valuable derivatives, potentially reducing the need for purified enzymes and cofactors.

The use of biocatalysts is particularly relevant for producing enantiomerically pure forms of the acid or its derivatives, which is often a critical requirement for pharmaceutical applications. wisc.eduwisc.edu

Advanced Spectroscopic Investigations for Elucidating Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for process optimization and the development of new synthetic methods. While standard techniques like NMR and LC-MS are used for final product characterization, advanced spectroscopic methods can provide invaluable insights into the transient species and intermediates that govern a reaction's outcome. orgsyn.orgorgsyn.org

For the synthesis of this compound, future studies could employ:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ FT-IR) and process NMR can monitor the concentration of reactants, intermediates, and products in real-time, providing detailed kinetic and mechanistic data.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be used to observe highly reactive, short-lived intermediates, offering a fundamental understanding of the reaction pathway.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as ESI-MS, can be used to detect and characterize reaction intermediates directly from the reaction mixture.

These advanced analytical tools will enable a more rational approach to reaction design and optimization, leading to more robust and efficient syntheses of this compound.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromophenyl)butanoic acid, and how can yields be optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 2-bromophenylboronic acid derivatives and butanoic acid precursors. For example:

- Step 1: React 2-bromophenylboronic acid with a β-keto ester via palladium catalysis (e.g., Pd(PPh₃)₄) under inert conditions .

- Step 2: Hydrolyze the ester intermediate under acidic or basic conditions to yield the carboxylic acid.

Yield Optimization Strategies: - Use microwave-assisted synthesis to reduce reaction time and improve efficiency (demonstrated for structurally similar fluorophenyl derivatives) .

- Optimize solvent systems (e.g., 1,4-dioxane/water mixtures) and catalyst loading (0.5–2 mol%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR (¹H/¹³C):

- IR Spectroscopy: Strong O-H stretch (2500–3000 cm⁻¹ for COOH) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 243.0 (C₁₀H₁₁BrO₂) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What challenges arise in achieving enantiomeric purity for derivatives of this compound?

Methodological Answer:

- Steric Hindrance: The ortho-bromine substituent creates steric bulk, complicating asymmetric catalysis. Use chiral ligands (e.g., BINAP with Rh(I) catalysts) to enhance enantioselectivity, as demonstrated in similar biphenyl systems .

- Resolution Techniques: Employ enzymatic resolution (e.g., lipases) or chiral HPLC with cellulose-based columns to separate enantiomers .

Q. How does the ortho-bromine substituent influence reactivity compared to para-substituted analogs?

Data-Driven Analysis:

| Property | This compound | 3-(4-Bromophenyl)butanoic Acid |

|---|---|---|

| Melting Point | Not reported (predicted ~90–100°C) | 165–170°C |

| Electronic Effects | Stronger electron-withdrawing effect (ortho) | Moderate (para) |

| Reactivity in Esterification | Slower due to steric hindrance | Faster |

| Mechanistic Insight: Ortho-substitution increases steric hindrance, reducing nucleophilic attack efficiency in esterification or amidation reactions . |

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

- QSAR Modeling: Use topological polar surface area (TPSA) and logP values (calculated via XlogP3) to predict membrane permeability. For example, TPSA ≈ 40 Ų suggests moderate bioavailability .

- Docking Studies: Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The bromine atom may form halogen bonds with protein backbones .

Q. How can contradictions in reported physical data (e.g., melting points) be resolved?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Accurately determine melting points and detect polymorphs.

- Cross-Validation: Compare data across peer-reviewed studies (e.g., PubChem, Kanto Reagents catalogs) and avoid non-peer-reviewed sources (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.